Superior Potency in Cell-Based HuR Dimerization Assay Relative to Lead Series Analogs
In a direct head-to-head comparison using a split firefly luciferase HuR dimerization reporter assay in U251 cells, SRI-42127 exhibited approximately 3.8-fold higher potency than the initial lead compound A-92 and 2.0-fold higher potency than the intermediate analog SRI-41664. This demonstrates a clear structure-activity relationship advantage for the optimized SRI-42127 scaffold [1].
| Evidence Dimension | Inhibition of HuR Dimerization |
|---|---|
| Target Compound Data | IC50 = 1.2 ± 0.2 µM (n=6) |
| Comparator Or Baseline | A-92 (IC50 = 4.5 ± 0.5 µM, n=8); SRI-41664 (IC50 = 2.4 ± 0.2 µM, n=6) |
| Quantified Difference | SRI-42127 is 3.8-fold more potent than A-92 and 2.0-fold more potent than SRI-41664 |
| Conditions | U251 cell line co-expressing HuR-Nluc and HuR-Cluc constructs; 6-hour treatment; split firefly luciferase complementation assay |
Why This Matters
This cell-based functional assay directly measures the compound's ability to disrupt the HuR dimerization mechanism, providing a pharmacologically relevant metric for target engagement that is not captured by simpler binding assays.
- [1] Filippova N, Yang X, Ananthan S, Calano J, Pathak V, Bratton L, et al. Targeting the HuR Oncogenic Role with a New Class of Cytoplasmic Dimerization Inhibitors. Cancer Research. 2021;81(8):2220-2233. View Source
